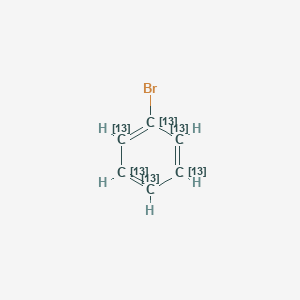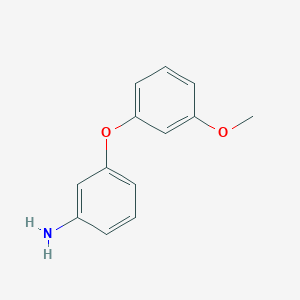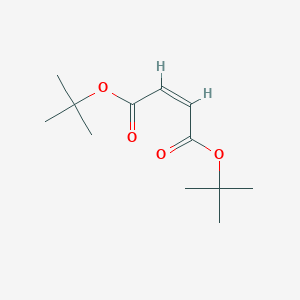
Di-tert-butyl maleate
Vue d'ensemble
Description
Di-tert-butyl maleate is the diester of the unsaturated dicarboxylic acid maleic acid . It is a colorless oily liquid, although impure samples can appear yellow .
Synthesis Analysis
Dibutyl maleate was prepared from maleic anhydride and n-butyl alcohol in the presence of p-toluene sulphonic acid. The yield of the ester could reach 95.6% under the amount of substance ratio of maleic anhydride, n-butyl alcohol, and p-toluene sulphonic acid were 1:4:0.16, refluxing, and water segregating for 70 min .
Molecular Structure Analysis
The molecular formula of Di-tert-butyl maleate is C11H20O4 . The structure of this compound can be represented as (CH3)3COCOCH2COOC(CH3)3 .
Chemical Reactions Analysis
The thermal decomposition of Di-tert-butyl peroxide (DTBP) has been studied extensively. DTBP has been a model compound for studying thermokinetics of organic peroxide and standardization of the DSC or adiabatic calorimeter .
Physical And Chemical Properties Analysis
The molecular weight of Di-tert-butyl maleate is 216.27 g/mol . It is a liquid at room temperature with a boiling point of 110-111 °C/22 mmHg and a melting point of -7 to -6 °C . The density of Di-tert-butyl maleate is 0.966 g/mL at 25 °C .
Applications De Recherche Scientifique
Chemical Structure and Properties
Di-tert-butyl maleate has the molecular formula C11H20O4 and a molecular weight of 216.2741 . It is also known by other names such as di-t-Butylmalonate, Propanedioic acid, bis (1,1-dimethylethyl) ester, and bis (1,1-dimethylethyl) malonate .
Use in Plasticizers
Similar to Dibutyl maleate, Di-tert-butyl maleate may also be used as a plasticizer for aqueous dispersions of copolymers with vinyl acetate . Plasticizers are substances added to materials to increase their flexibility, transparency, durability, and longevity.
Intermediate in Chemical Synthesis
Di-tert-butyl maleate can serve as an intermediate in the preparation of other chemical compounds . An intermediate is a substance produced during the reaction that continues to react until it produces the final product.
Production of Castor Oil Maleate
Di-tert-butyl maleate can potentially be used in the production of castor oil maleate . Castor oil maleate is a substance produced by the chemical reaction of castor oil and maleic anhydride .
Use in Healthcare Products
Castor oil maleate, which can be produced using Di-tert-butyl maleate, is employed in healthcare products . This suggests that Di-tert-butyl maleate may indirectly contribute to the production of healthcare products.
Use in Synthetic Lubricants
Castor oil maleate is also used in synthetic lubricants . Therefore, Di-tert-butyl maleate may play a role in the production of synthetic lubricants.
Use in Water-Soluble Paints
Castor oil maleate is used in water-soluble paints . This implies that Di-tert-butyl maleate could be involved in the production of these paints.
Use in Biodegradable Polymers
Castor oil maleate is used as a monomer in some biodegradable polymers . This suggests that Di-tert-butyl maleate could be used in the production of environmentally friendly polymers.
Mécanisme D'action
Target of Action
Di-tert-butyl maleate is a type of malonic ester . The active methylene group in the malonic ester molecule can easily react with other groups, making it a key intermediate in the synthesis of various fine chemicals such as pharmaceuticals, pesticides, dyes, and fragrances .
Mode of Action
The mode of action of Di-tert-butyl maleate primarily involves reactions such as alkylation, hydroxyalkylation, and amide formation . These reactions occur due to the reactivity of the hydrogen atom on the active methylene group in the malonic ester molecule .
Biochemical Pathways
Given its reactivity, it is likely involved in various biochemical reactions and pathways, particularly those involving alkylation, hydroxyalkylation, and amide formation .
Result of Action
The result of Di-tert-butyl maleate’s action is the formation of various fine chemicals, including pharmaceuticals, pesticides, dyes, and fragrances . The exact molecular and cellular effects would depend on the specific chemical compounds that are synthesized using Di-tert-butyl maleate as an intermediate.
Action Environment
The action of Di-tert-butyl maleate can be influenced by various environmental factors. For instance, the reaction of Di-tert-butyl maleate with other groups typically occurs under the presence of an acid catalyst, at appropriate temperatures and pressures . Additionally, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Safety and Hazards
Di-tert-butyl maleate is classified as a combustible liquid (Category 4, H227) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction .
Propriétés
IUPAC Name |
ditert-butyl (Z)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H,1-6H3/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVGHYYKWDQHFV-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C\C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880692 | |
| Record name | maleic acid, di-t-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl maleate | |
CAS RN |
7633-38-7, 18305-60-7 | |
| Record name | NSC134487 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | maleic acid, di-t-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the monomer-isomerization polymerization of DtBM?
A1: This method allows for the synthesis of high molecular weight poly(tert-butoxycarbonylmethylene), structurally similar to the polymer derived from di-tert-butyl fumarate. [] The polymerization occurs through a mechanism where DtBM isomerizes to di-tert-butyl fumarate in the presence of morpholine, which then readily undergoes radical polymerization.
Q2: What are the potential applications of polymers derived from di-tert-butyl maleate?
A2: The poly(tert-butoxycarbonylmethylene) produced from DtBM can be pyrolyzed at 180°C to yield high molecular weight poly(fumaric acid). [] Poly(fumaric acid) is a biodegradable polymer with potential applications in biomedicine and drug delivery due to its biocompatibility and non-toxicity. [] Additionally, di-tert-butyl maleate can be used to functionalize polymers like poly(methyl methacrylate) and polystyrene with a terminal anhydride group, enabling further modification and conjugation reactions for various applications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)

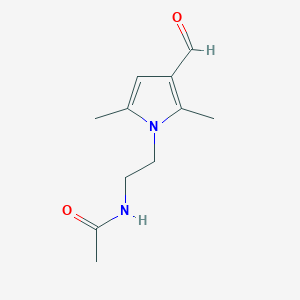


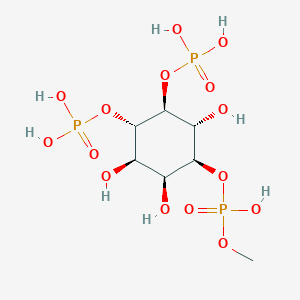
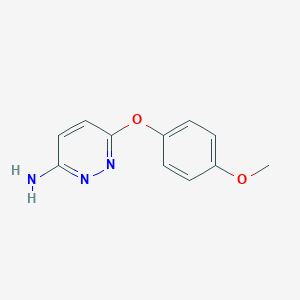

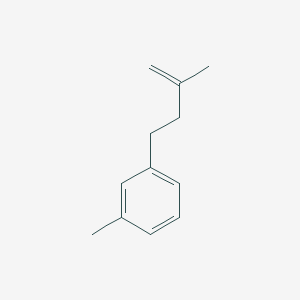
![2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B51937.png)
![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-](/img/structure/B51940.png)
